

Fepradinol long-term stability at -20°C

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Compound of Interest		
Compound Name:	Fepradinol	
Cat. No.:	B1672598	Get Quote

Fepradinol Technical Support Center

This technical support center provides guidance on the long-term stability of **Fepradinol** when stored at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Fepradinol**?

For long-term storage, **Fepradinol** should be stored at -20°C.[1] Another supplier recommends storage at temperatures below -15°C.[2] It is advised to keep the container tightly closed and protected from light.[1]

Q2: What is the expected shelf-life of **Fepradinol** when stored at -20°C?

If stored properly at -20°C, **Fepradinol** is expected to have a shelf life of over two years.[1] For short-term storage, spanning days to weeks, a temperature of 0 - 4°C is acceptable.[1]

Q3: How should **Fepradinol** be handled upon receiving a shipment?

Fepradinol is typically shipped at ambient temperature as it is considered stable for short periods, such as during shipping and customs processing. Upon receipt, it should be stored under the recommended long-term conditions of -20°C.

Q4: In what solvents can Fepradinol be dissolved?



Fepradinol is soluble in DMSO.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Possible Cause	Recommended Action
Unexpected experimental results or loss of compound activity.	Degradation of Fepradinol due to improper storage or handling.	1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed container, protected from light. 2. Check Solvent Stability: If using a stock solution, consider the stability of Fepradinol in the chosen solvent and the storage conditions of the solution. It is recommended to store stock solutions at -20°C or -80°C. 3. Perform Quality Control: If degradation is suspected, it is advisable to perform an analytical check, such as HPLC, to assess the purity of the compound.
Visible changes in the physical appearance of the solid compound (e.g., color change, clumping).	Potential degradation or moisture absorption.	1. Assess Purity: A change in physical appearance can indicate chemical degradation. An analysis of the compound's purity is recommended. 2. Review Handling Procedures: Ensure that the compound was handled in a dry environment to prevent moisture absorption. Always allow the container to equilibrate to room temperature before opening to avoid condensation.



Inconsistent results between different batches of Fepradinol.

Variation in the purity or stability of different manufacturing lots.

1. Request Certificate of
Analysis (CoA): Compare the
CoAs for the different batches
to check for any specified
differences in purity or other
parameters. 2. Perform
Independent Analysis: If
inconsistencies persist,
consider an independent
analytical verification of the
purity and identity of each
batch.

Stability Data

While specific long-term stability data for **Fepradinol** at -20°C is not publicly available, the following table provides a representative example of how such data would be presented. This data is hypothetical and for illustrative purposes only.

Time Point	Storage Condition	Purity by HPLC (%)	Appearance
0 Months	-20°C ± 5°C	99.8%	White to off-white solid
6 Months	-20°C ± 5°C	99.7%	No change
12 Months	-20°C ± 5°C	99.5%	No change
24 Months	-20°C ± 5°C	99.2%	No change

Experimental Protocols

The following is a generalized experimental protocol for assessing the long-term stability of a pharmaceutical compound like **Fepradinol**.

Objective: To evaluate the stability of **Fepradinol** under long-term storage conditions (-20°C) over a period of 24 months.



Materials:

- Fepradinol (solid powder)
- HPLC-grade solvents (e.g., acetonitrile, water)
- Calibrated HPLC system with a suitable column (e.g., C18)
- Calibrated analytical balance
- Temperature-controlled storage chamber (-20°C)
- · Amber glass vials with airtight seals

Methodology:

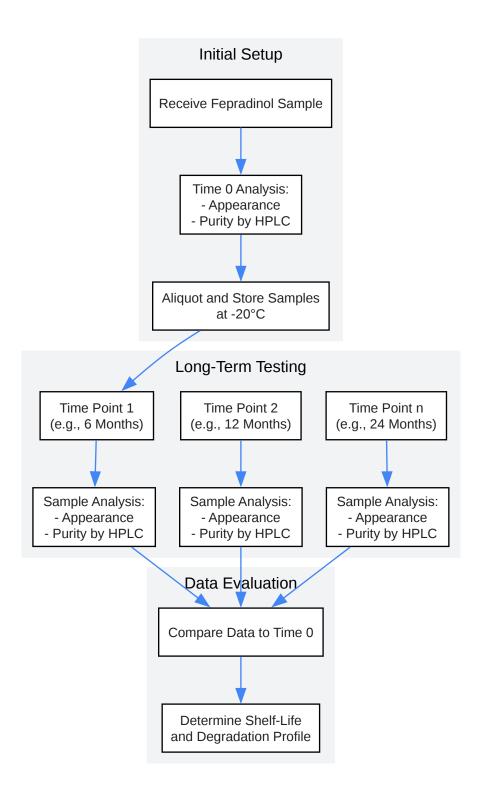
- Initial Analysis (Time 0):
 - Record the initial appearance of the Fepradinol powder.
 - Accurately weigh and dissolve a sample of **Fepradinol** in a suitable solvent to a known concentration.
 - Analyze the sample by a validated HPLC method to determine the initial purity and identify any existing impurities. This serves as the baseline.
- Sample Storage:
 - Divide the Fepradinol powder into multiple aliquots in amber glass vials.
 - Seal the vials tightly and place them in a temperature-controlled chamber set to -20°C ± 5°C.
- Stability Testing at Designated Time Points:
 - At predetermined intervals (e.g., 3, 6, 9, 12, 18, and 24 months), remove one aliquot from the storage chamber.
 - Allow the vial to equilibrate to room temperature before opening.



- Visually inspect the sample for any changes in physical appearance.
- Prepare a sample for HPLC analysis as described in step 1.
- Analyze the sample using the same HPLC method to determine the purity and quantify any degradation products.
- Data Analysis:
 - Compare the purity results at each time point to the initial (Time 0) data.
 - Identify and quantify any new peaks in the chromatogram, which may indicate degradation products.
 - A significant decrease in the main peak area or the appearance of significant impurity peaks would suggest degradation.

Visualizations





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Caption: Workflow for Long-Term Stability Testing of **Fepradinol**.



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References

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